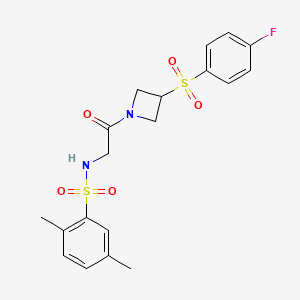
N-(2-(3-((4-氟苯基)磺酰基)氮杂环丁烷-1-基)-2-氧代乙基)-2,5-二甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O5S2 and its molecular weight is 440.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学与药理学
该化合物的独特结构使其成为药物开发的理想候选者。 研究人员已经研究了它作为抗癌剂、血管扩张剂和抗惊厥剂的潜力 。 特别是,它的酰胺和磺酰胺基团增强了抗糖尿病活性 。需要进一步研究以完全阐明其作用机制并优化其药理特性。
高能材料
该化合物中存在恶二唑环使其能够用作潜在的高能核心。 恶二唑衍生物已证明具有良好的氧平衡和正的生成热 。这些特性使它们在高能材料(如推进剂和炸药)中具有价值。
抗纤维化剂
虽然没有直接针对该化合物进行研究,但相关的杂环结构(如嘧啶)已显示出抗纤维化潜力。 例如,新型 2-(吡啶-2-基)嘧啶衍生物在体外对肝星状细胞 (HSC-T6) 显示出抗纤维化活性 。胶原蛋白表达的抑制表明,像我们这样的化合物可以被开发为抗纤维化药物。
生物活性
N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a sulfonamide group, an azetidine ring, and a fluorophenyl substituent, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which may contribute to its therapeutic effects.
- Cell Cycle Modulation : Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
- Apoptosis Induction : The compound has been linked to promoting apoptosis in tumor cells, enhancing its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide:
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | HepG2 | 1.30 | HDAC Inhibition | Potent against solid tumors |
| Study 2 | MCF7 | 0.85 | Apoptosis Induction | Induces G2/M phase arrest |
| Study 3 | A549 | 0.50 | Enzyme Inhibition | Impacts carbonic anhydrase activity |
Case Studies
- Antitumor Activity in HepG2 Cells : A study demonstrated that the compound exhibits significant antiproliferative effects on HepG2 liver cancer cells with an IC50 value of 1.30 µM. The study indicated that the compound's mechanism involves HDAC inhibition and subsequent promotion of apoptosis .
- Effects on MCF7 Breast Cancer Cells : Research involving MCF7 breast cancer cells showed that the compound could induce cell cycle arrest at the G2/M phase with an IC50 value of 0.85 µM. This suggests a potential application in breast cancer therapy .
- Inhibition of Carbonic Anhydrase in A549 Cells : The compound was also tested on A549 lung cancer cells, revealing an IC50 value of 0.50 µM for carbonic anhydrase inhibition. This finding highlights its potential utility in managing conditions influenced by carbonic anhydrase activity .
属性
IUPAC Name |
N-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S2/c1-13-3-4-14(2)18(9-13)29(26,27)21-10-19(23)22-11-17(12-22)28(24,25)16-7-5-15(20)6-8-16/h3-9,17,21H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDGGMYGQJSTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














